molecular formula C5H9ClF2O2S B2998763 3,3-Difluoro-2-methylbutane-1-sulfonyl chloride CAS No. 1860336-31-7

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride

Cat. No.: B2998763
CAS No.: 1860336-31-7
M. Wt: 206.63
InChI Key: MEEJQOUEEYGUCQ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride (CAS 1860336-31-7) is a specialized organic building block of significant interest in advanced chemical synthesis and drug discovery. With a molecular formula of C5H9ClF2O2S and a molecular weight of 206.64 , this compound serves as a versatile reagent for introducing the sulfonyl moiety into target molecules. Its primary research application lies in its use as a key intermediate for the synthesis of sulfonamide-based compounds, which are prevalent in pharmaceutical and agrochemical research. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to fine-tune the properties of lead compounds, as fluorine can enhance metabolic stability, membrane permeability, and bioavailability . The difluoromethyl (CF2H) group, in particular, is recognized for its ability to act as a hydrogen bond donor and as a bioisostere for alcohols, thiols, or amines, thereby improving target affinity and specificity . Researchers utilize this sulfonyl chloride in nucleophilic substitution reactions, particularly with amines, to construct a diverse array of sulfonamide derivatives. These derivatives are crucial scaffolds in the development of new therapeutic agents, and the presence of the difluoro-methyl branch in the structure can impart unique steric and electronic properties to the final molecule. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-difluoro-2-methylbutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-4(5(2,7)8)3-11(6,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEJQOUEEYGUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2-methylbutane-1-sulfonyl chloride typically involves the reaction of 3,3-Difluoro-2-methylbutane with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative .

Scientific Research Applications

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylbutane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group
3,3-Difluoro-2-methylbutane-1-sulfonyl chloride* C5H9ClF2O2S ~206.5 3,3-difluoro, 2-methyl Sulfonyl chloride
2-Ethyl-3,3-difluorobutane-1-sulfonyl chloride C6H11ClF2O2S 220.67 3,3-difluoro, 2-ethyl Sulfonyl chloride
3-(2,2-Dimethylpropyl)cyclobutane-1-sulfonyl chloride C9H17ClO2S 224.75 Cyclobutane, 2,2-dimethylpropyl Sulfonyl chloride

*Estimated based on structural similarity to .

Table 2. Functional Group Reactivity

Compound Type Electrophilicity of Sulfonyl Chloride Key Influencing Factors
Non-fluorinated sulfonyl chlorides Moderate Alkyl chain electron donation
3,3-Difluoro analogs High Fluorine’s inductive electron withdrawal
Cyclic sulfonyl chlorides Low to moderate Conformational rigidity

Biological Activity

3,3-Difluoro-2-methylbutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of fluorine atoms and a sulfonyl chloride functional group, suggests potential biological activities that are worth exploring.

Chemical Structure and Properties

The chemical formula for this compound is C5H8ClF2O2SC_5H_8ClF_2O_2S. This compound features:

  • Fluorine Substituents : The presence of two fluorine atoms significantly influences its reactivity and biological interactions.
  • Sulfonyl Chloride Group : This functional group is known for its ability to react with various nucleophiles, making it a versatile building block in organic synthesis.

Cytotoxicity and Antiproliferative Effects

Sulfonyl chlorides are often investigated for their cytotoxic effects on cancer cell lines. Preliminary data suggests that compounds with similar structures can induce apoptosis in cancer cells. A study highlighted the antiproliferative effects of related fluorinated compounds on HeLa and A549 cell lines, demonstrating their potential as therapeutic agents against cancer .

Inhibition of Enzymatic Activity

Fluorinated sulfonyl chlorides may also act as enzyme inhibitors. The sulfonyl group can participate in the formation of covalent bonds with active site residues in enzymes, potentially leading to inhibition. This mechanism has been observed in other sulfonyl-containing compounds, indicating that this compound could similarly affect enzymatic pathways critical for cellular function.

Synthesis and Biological Evaluation

A detailed study on the synthesis of fluorinated sulfonamides derived from sulfonyl chlorides has been published, showcasing methods to create diverse derivatives with varying biological activities. These derivatives were tested against several bacterial strains and cancer cell lines, revealing promising results in terms of antimicrobial and anticancer activities.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Mechanism of Action
This compoundTBDTBDPossible enzyme inhibition
SulfadiazineModerate50 µMInhibition of folate synthesis
SulfanilamideHigh20 µMCompetitive inhibition of enzyme activity

Note: TBD indicates that specific data for this compound is not yet available.

Q & A

Q. What are the critical considerations for synthesizing 3,3-difluoro-2-methylbutane-1-sulfonyl chloride in a laboratory setting?

Synthesis of this compound requires careful control of fluorination and sulfonation steps. A typical method involves reacting 2-methylbutane-1-sulfonic acid with fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions. Key steps include:

  • Fluorination : Ensure stoichiometric excess of fluorinating agents to achieve selective difluorination at the 3,3-positions while avoiding over-fluorination.
  • Chlorination : Use thionyl chloride (SOCl₂) to convert the sulfonic acid intermediate to the sulfonyl chloride. Monitor reaction completion via FTIR for S=O stretching (~1350 cm⁻¹) and loss of -OH peaks .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the product.

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • ¹⁹F NMR : Confirm the presence of two equivalent fluorine atoms at the 3,3-positions (δ ~ -120 to -140 ppm for CF₂ groups).
  • ¹H NMR : Identify the methyl group at position 2 (δ ~1.2–1.5 ppm) and sulfonyl chloride protons (if applicable).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺) and isotopic patterns consistent with Cl and F .
  • Elemental Analysis : Match experimental C, H, F, and S percentages to theoretical values (e.g., C: ~30%, F: ~22%, S: ~13%).

Advanced Research Questions

Q. What strategies address regioselective fluorination challenges in synthesizing this compound?

Regioselectivity is influenced by steric and electronic factors:

  • Steric Control : The methyl group at position 2 directs fluorination to the less hindered 3,3-positions. Use bulky fluorinating agents (e.g., XeF₂ with catalysts) to enhance selectivity .
  • Electronic Effects : Electron-withdrawing sulfonyl groups stabilize fluorinated intermediates. Computational modeling (DFT) can predict transition-state energies to optimize reaction pathways .
  • Contradiction Resolution : If competing fluorination occurs, adjust solvent polarity (e.g., switch from DCM to THF) or lower reaction temperature to reduce kinetic competition .

Q. How does the stability of this compound vary under different storage and reaction conditions?

This compound is moisture-sensitive due to the sulfonyl chloride group. Key stability findings:

  • Hydrolysis : Rapid degradation in aqueous media (t₁/₂ < 1 hour at pH 7). Store under inert gas (Ar/N₂) with molecular sieves .
  • Thermal Stability : Decomposes above 80°C, releasing SO₂ and HF. Use low-temperature reactions (<40°C) and avoid prolonged heating .
  • Light Sensitivity : UV exposure accelerates decomposition. Use amber glassware and conduct reactions in dark conditions .

Q. What methodological approaches resolve contradictions in reported reactivity data for fluorinated sulfonyl chlorides?

Discrepancies in reactivity (e.g., nucleophilic substitution rates) may arise from:

  • Impurity Artifacts : Trace moisture or residual solvents (e.g., DMF) can alter reactivity. Validate purity via Karl Fischer titration and GC-MS .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, while non-polar solvents (hexane) may slow reactions. Compare reactivity across solvent systems .
  • Counterion Influence : Metal ions (e.g., K⁺, Na⁺) in the reaction medium may chelate sulfonyl groups. Use ion-free conditions or chelating agents (e.g., EDTA) to isolate effects .

Q. How can computational tools predict the electrophilic reactivity of this compound in organic synthesis?

Leverage quantum mechanical calculations:

  • Fukui Indices : Identify electrophilic centers (e.g., sulfonyl chloride S-atom) using Gaussian or ORCA software.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (blue zones) to predict nucleophilic attack sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide applications in inhibitor design .

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